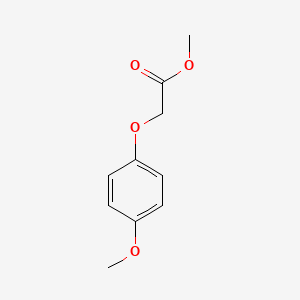

methyl 2-(4-methoxyphenoxy)acetate

CAS No.: 79704-02-2

Cat. No.: VC2403724

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79704-02-2 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | methyl 2-(4-methoxyphenoxy)acetate |

| Standard InChI | InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |

| Standard InChI Key | BSXSJYBBILQLAS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OCC(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)OC |

Introduction

Basic Chemical Identity and Properties

Methyl 2-(4-methoxyphenoxy)acetate is an aromatic ether with ester functionality, characterized by the following key identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 79704-02-2 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| SMILES Code | O=C(OC)COC1=CC=C(OC)C=C1 |

| MDL Number | MFCD01034560 |

| Purity (Commercial) | >95% |

The compound features a 4-methoxyphenoxy group connected to a methyl acetate moiety, creating a structure with multiple oxygen-containing functional groups that contribute to its chemical reactivity and potential applications .

Structural Characteristics

Methyl 2-(4-methoxyphenoxy)acetate contains several key structural features that define its chemical behavior:

Functional Groups

The molecule incorporates three primary functional groups:

-

A methoxy group (-OCH₃) attached to the para position of the benzene ring

-

A phenoxy linkage connecting the aromatic ring to the acetate portion

-

A methyl ester group (-COOCH₃)

This combination of functional groups creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity patterns and physicochemical properties .

Structural Comparison

While examining methyl 2-(4-methoxyphenoxy)acetate, it's important to distinguish it from similar compounds that appear in chemical databases:

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| Methyl 2-(4-methoxyphenoxy)acetate | 79704-02-2 | C₁₀H₁₂O₄ | Reference compound |

| Methyl 2-(4-methoxyphenyl)acetate | 23786-14-3 | C₁₀H₁₂O₃ | Direct C-C bond instead of C-O-C linkage |

| Methyl 2-(4-formyl-2-methoxyphenoxy)acetate | 79317-30-9 | C₁₁H₁₂O₅ | Additional formyl group |

The structural differences between these compounds significantly affect their chemical behavior and applications .

Physical and Chemical Properties

Based on its structure and similar compounds, methyl 2-(4-methoxyphenoxy)acetate exhibits the following physical and chemical properties:

Physical State and Appearance

At room temperature, methyl 2-(4-methoxyphenoxy)acetate typically exists as a solid or viscous liquid, depending on purity and environmental conditions .

Solubility Profile

The compound shows good solubility in common organic solvents including:

-

Alcohols (methanol, ethanol)

-

Chlorinated solvents (dichloromethane, chloroform)

-

Ethers

-

Esters

Its solubility in water is expected to be limited due to its predominantly hydrophobic structure, despite the presence of polar functional groups .

Chemical Reactions and Reactivity

Methyl 2-(4-methoxyphenoxy)acetate can participate in various chemical transformations based on its functional groups:

Ester Reactions

As an ester, the compound can undergo standard ester transformations:

-

Hydrolysis to form 2-(4-methoxyphenoxy)acetic acid under basic or acidic conditions

-

Transesterification with other alcohols

-

Reduction to the corresponding alcohol using appropriate reducing agents

-

Amidation to form amide derivatives

Aromatic Ring Modifications

The aromatic portion of the molecule can participate in:

-

Electrophilic aromatic substitution reactions (primarily at the ortho position to the methoxy group)

-

Oxidation of the methoxy group under specific conditions

-

Potential cleavage of the phenoxy bond under harsh conditions

Analytical Methods for Characterization

Spectroscopic Identification

Identification and characterization of methyl 2-(4-methoxyphenoxy)acetate typically involve:

NMR Spectroscopy

-

¹H NMR would show characteristic signals for:

-

Aromatic protons (6.7-7.0 ppm)

-

Methoxy protons (3.7-3.8 ppm)

-

Methyl ester protons (3.7-3.8 ppm)

-

Methylene protons (4.5-4.7 ppm)

-

-

¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and alkyl carbons

Infrared Spectroscopy

-

Characteristic absorptions for:

-

C=O stretching (around 1730-1750 cm⁻¹)

-

C-O stretching (1000-1300 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

Mass Spectrometry

-

Molecular ion peak at m/z 196

-

Fragmentation pattern showing loss of methoxy groups and ester moiety

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for analyzing methyl 2-(4-methoxyphenoxy)acetate, with detection typically achieved using:

-

UV detection (for HPLC)

-

Flame ionization detection (for GC)

-

Mass spectrometry (for both HPLC and GC)

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Refrigerated (2-8°C) |

| Container Type | Tightly sealed, amber glass container |

| Stability | Stable under normal conditions, but should be protected from light, heat, and moisture |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |

Proper storage conditions are essential to maintain the compound's purity and prevent degradation over time .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume